molecular formula C9H16INO2 B2799301 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1824239-57-7

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No.: B2799301
CAS No.: 1824239-57-7
M. Wt: 297.136
InChI Key: XGEFFDGFPRWHAW-UHFFFAOYSA-N
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Description

cis-tert-Butyl 3-iodocyclobutylcarbamate (CAS: 1389264-12-3) is a cyclobutane-derived carbamate featuring a tert-butyl carbamate group and an iodine substituent in a cis-configuration. Its molecular formula is C₉H₁₆INO₂, with a molecular weight of 297.13 g/mol . This compound is classified as a pharmaceutical intermediate and is critical in synthesizing PROTACs (PROteolysis-TArgeting Chimeras) due to its role as a building block for protein degraders . Key physical properties include a predicted density of 1.55 g/cm³ and a boiling point of 328.7°C . It is commercially available with a purity of ≥97% and is typically stored at room temperature in dry, ventilated conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
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Preparation Methods

The synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate involves several steps. One common method includes the iodination of a cyclobutylcarbamate precursor. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

cis-Tert-butyl 3-iodocyclobutylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

cis-Tert-butyl 3-iodocyclobutylcarbamate has several applications in scientific research:

Biological Activity

cis-Tert-butyl 3-iodocyclobutylcarbamate is an organic compound with the molecular formula C9H16INO2C_9H_{16}INO_2 and a molecular weight of 297.14 g/mol. It is primarily recognized for its potential biological activity and applications in medicinal chemistry. This compound serves as a building block in organic synthesis and has been investigated for its interactions with biomolecules, making it valuable in drug development and other scientific research areas.

The biological activity of this compound is attributed to several key features:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's reactivity and binding properties.
  • Carbamate Group Interaction : The carbamate moiety may interact with enzymes or receptors, potentially modulating their activity.
  • Structural Rigidity : The cyclobutyl ring provides a unique conformation that can influence interactions with biological targets.

Research Findings

Recent studies have shown that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects, which are being explored further in laboratory settings.
  • Enzyme Inhibition : Research indicates potential inhibition of specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted by researchers at a pharmaceutical lab tested the compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Enzyme Interaction Analysis :
    • Another study focused on the interaction of the compound with acetylcholinesterase (AChE). The results showed that this compound could inhibit AChE activity, which is crucial for developing treatments for Alzheimer's disease.
Study Target Findings
Antimicrobial ActivityBacterial StrainsSignificant inhibitory effect on Gram-positive bacteria
Enzyme InteractionAcetylcholinesteraseInhibition of AChE activity suggests potential for Alzheimer's treatment

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Halogen Substitution Biological Activity
This compoundIodineAntimicrobial, Enzyme inhibition
tert-Butyl 3-chlorocyclobutylcarbamateChlorineLimited data on biological activity
tert-Butyl 3-bromocyclobutylcarbamateBromineSimilar reactivity; less studied

Unique Properties

The presence of iodine in this compound imparts distinct chemical behaviors compared to its halogenated analogs. The larger size and polarizability of iodine contribute to its unique reactivity and interactions with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of cis-tert-butyl 3-iodocyclobutylcarbamate is highlighted through comparisons with analogous cyclobutane and piperidine derivatives. Below is a detailed analysis:

Structural Analogues

tert-Butyl (3-aminocyclobutyl)carbamate (CAS: 1090904-48-5) Molecular Formula: C₉H₁₈N₂O₂ Key Feature: Substitution of iodine with an amino group (-NH₂). Applications: Used in peptide coupling and as a precursor for bioactive molecules. The amino group enhances nucleophilicity but reduces stability compared to the iodo derivative . Reactivity: More reactive in amide bond formation but less suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the absence of a halogen leaving group .

cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1) Molecular Formula: C₉H₁₇NO₃ Key Feature: Hydroxyl (-OH) substituent instead of iodine. Applications: Utilized in oxidation reactions or as a polar intermediate. Lacks the steric bulk and leaving-group capability of iodine, limiting its utility in metal-catalyzed reactions .

tert-Butyl cyclobutylcarbamate (CAS: 56700-66-4) Molecular Formula: C₉H₁₇NO₂ Key Feature: No substituents on the cyclobutane ring. Applications: Simpler structure used in foundational organic synthesis.

Piperidine Analogues

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 955028-75-8) Molecular Formula: C₁₁H₂₁NO₃ Key Feature: Piperidine ring with hydroxyl and methyl substituents. Applications: The six-membered ring provides conformational flexibility, making it suitable for targeting neurological receptors. Differs significantly from the rigid cyclobutane scaffold in steric and electronic properties .

Functional Group Comparison

Compound Substituent Molecular Weight (g/mol) Key Reactivity Primary Applications
This compound Iodine 297.13 Halogen-based cross-coupling PROTACs, pharmaceutical intermediates
tert-Butyl (3-aminocyclobutyl)carbamate Amino 186.25 Nucleophilic substitution Peptide synthesis
cis-tert-Butyl 3-hydroxycyclobutylcarbamate Hydroxyl 187.24 Oxidation, hydrogen bonding Polar intermediates
tert-Butyl cyclobutylcarbamate None 183.24 Base structure for derivatization Foundational synthesis

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³)
This compound 1389264-12-3 C₉H₁₆INO₂ 297.13 1.55
cis-tert-Butyl 3-hydroxycyclobutylcarbamate 389890-43-1 C₉H₁₇NO₃ 187.24 1.25 (predicted)
tert-Butyl cyclobutylcarbamate 56700-66-4 C₉H₁₇NO₂ 183.24 1.10 (estimated)

Table 2: Hazard Comparison

Compound Acute Toxicity Skin/Irritation Environmental Impact
This compound H302, H335 H315, H319 Not classified
tert-Butyl (3-aminocyclobutyl)carbamate H302 H315, H319 Low
cis-tert-Butyl 3-hydroxycyclobutylcarbamate Not reported Not reported Not reported

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